Hexahydroazocine-5-one, 1-ethyl-
Description
Hexahydroazocine-5-one, 1-ethyl- is an eight-membered heterocyclic compound featuring a saturated azocine ring with a ketone group at position 5 and an ethyl substituent at position 1. Such compounds often serve as scaffolds for drug design due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions .
Properties
CAS No. |
37727-90-5 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-ethylazocan-5-one |
InChI |
InChI=1S/C9H17NO/c1-2-10-7-3-5-9(11)6-4-8-10/h2-8H2,1H3 |
InChI Key |
BJYGRXJOOASJTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC(=O)CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydroazocine-5-one, 1-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a suitable diketone, followed by cyclization to form the azocine ring. The reaction conditions often require the use of a solvent such as benzene and a catalyst to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of Hexahydroazocine-5-one, 1-ethyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Hexahydroazocine-5-one, 1-ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atom in the azocine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the azocine ring .
Scientific Research Applications
Hexahydroazocine-5-one, 1-ethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Hexahydroazocine-5-one, 1-ethyl- involves its interaction with specific molecular targets. The nitrogen atom in the azocine ring can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Effects : The ethyl group at C1 in Hexahydroazocine-5-one may mimic the 1-ethyl substituent in Compound 9c (), which demonstrated enhanced anticancer activity compared to propyl analogs. This suggests alkyl chain length critically influences bioactivity .
- Functional Groups : The ketone at C5 in Hexahydroazocine-5-one contrasts with the carboxyl group in RM-T derivatives (), where the C1 ethyl ester reduced catalytic activity, highlighting the importance of electronegative groups in enzyme interactions .
Key Observations :
- Stability : Tautomerism in 5-hydroxypyrazole (), stabilized by intramolecular H-bonding, underscores the importance of ring electronic effects in azocine derivatives .
Table 3: Bioactivity Comparison
Key Observations :
- Anticancer Potential: The ethyl group’s role in enhancing activity () aligns with trends in medicinal chemistry, where shorter alkyl chains improve membrane permeability .
- Enzyme Interactions : Substrate specificity in RM-T derivatives () suggests that Hexahydroazocine-5-one’s ketone may serve as a hydrogen bond acceptor, unlike the carboxyl group in RM-T .
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